Lumirubin xiii

Catalog No.
S533803
CAS No.
83664-21-5
M.F
C33H36N4O6
M. Wt
584.673
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumirubin xiii

CAS Number

83664-21-5

Product Name

Lumirubin xiii

IUPAC Name

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H36N4O6

Molecular Weight

584.673

InChI

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+

InChI Key

BYVDUQYJIIPFIB-CFRMEGHHSA-N

SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Solubility

Soluble in DMSO

Synonyms

Lumirubin

Description

The exact mass of the compound Lumirubin is 584.2635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lumirubin is a structural isomer of bilirubin, specifically known as EZ-cyclobilirubin, formed during the phototherapy treatment of neonatal jaundice. This compound is more hydrophilic than its parent molecule, bilirubin, and is considered less toxic. Lumirubin is generated when bilirubin absorbs light, particularly in the blue-green spectrum (450-500 nm), leading to its transformation into this polar isomer. The conversion process enhances its solubility, facilitating excretion through bile or urine, which is crucial for managing elevated bilirubin levels in neonates .

The primary chemical reaction involving lumirubin occurs during phototherapy when bilirubin is exposed to specific wavelengths of light. This exposure induces several transformations:

  • Photoisomerization: Bilirubin undergoes configurational changes, producing various isomers including lumirubin.
  • Degradation: Lumirubin can further degrade into smaller, non-toxic products under continued light exposure.
  • Interaction with Albumin: Lumirubin binds to serum albumin, which aids in its transport and excretion from the body .

Lumirubin exhibits several biological activities that make it significant in clinical settings:

  • Reduced Toxicity: Compared to ZZ-bilirubin, lumirubin has a lower cytotoxic profile, making it safer for use in treating jaundice in neonates .
  • Neuroprotective Effects: Studies suggest that lumirubin may have neuroprotective properties, potentially mitigating some of the harmful effects associated with high levels of bilirubin .
  • Cell Proliferation: Research indicates that lumirubin does not adversely affect the proliferation or differentiation of neural stem cells, unlike bilirubin which can be cytotoxic at higher concentrations .

Lumirubin can be synthesized through the following methods:

  • Photochemical Reaction: The most common method involves irradiating bilirubin with blue-green light (450-500 nm) in the presence of human serum albumin. This process facilitates the conversion of ZZ-bilirubin to lumirubin.
  • Chemical Extraction: Following irradiation, lumirubin can be isolated using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and identity verification .

Lumirubin's primary applications include:

  • Treatment of Neonatal Jaundice: It plays a crucial role in phototherapy protocols aimed at reducing bilirubin levels in newborns.
  • Research Tool: Lumirubin serves as a model compound in studies investigating bilirubin metabolism and the effects of phototherapy on neonatal health.
  • Potential Therapeutic Agent: Ongoing research explores its neuroprotective potential and other therapeutic uses beyond jaundice treatment .

Interaction studies have focused on how lumirubin interacts with various biological systems:

  • Albumin Binding: Lumirubin binds effectively to serum albumin, enhancing its solubility and facilitating its excretion.
  • Cellular Effects: Research has shown that lumirubin does not induce significant cytotoxicity in neural stem cells compared to ZZ-bilirubin, highlighting its safer profile for cellular interactions .

Similar Compounds: Comparison with Other Compounds

Lumirubin shares structural similarities with other bilirubin isomers but has distinct characteristics that set it apart:

Compound NameStructure TypeToxicity LevelSolubilityFormation Method
Bilirubin (ZZ)Stable IsomerHighLowNatural metabolism
Z-lumirubin (ZE)Structural IsomerModerateModeratePhototherapy
E-lumirubin (EE)Structural IsomerModerateModeratePhototherapy
EZ-cyclobilirubinLumirubinLowHighPhototherapy

Uniqueness of Lumirubin

Lumirubin's uniqueness lies in its enhanced solubility and reduced toxicity compared to other forms of bilirubin. Its ability to be readily excreted through urine and bile makes it particularly effective in clinical settings for managing neonatal jaundice. Additionally, ongoing research into its neuroprotective properties could expand its therapeutic applications beyond jaundice treatment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

584.2635

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Jasprova J, Dal Ben M, Vianello E, Goncharova I, Urbanova M, Vyroubalova K, Gazzin S, Tiribelli C, Sticha M, Cerna M, Vitek L. The Biological Effects of Bilirubin Photoisomers. PLoS One. 2016 Feb 1;11(2):e0148126. doi: 10.1371/journal.pone.0148126. eCollection 2016. PubMed PMID: 26829016; PubMed Central PMCID: PMC4735493.
2: Knox I, Ennever JF, Speck WT. Urinary excretion of an isomer of bilirubin during phototherapy. Pediatr Res. 1985 Feb;19(2):198-201. PubMed PMID: 3982878.
3: Goncharova I, Jašprová J, Vítek L, Urbanová M. Photo-isomerization and oxidation of bilirubin in mammals is dependent on albumin binding. Anal Biochem. 2015 Dec 1;490:34-45. doi: 10.1016/j.ab.2015.08.001. Epub 2015 Aug 19. PubMed PMID: 26297581.
4: Costarino AT Jr, Ennever JF, Baumgart S, Speck WT, Polin RA. Effect of spectral distribution on isomerization of bilirubin in vivo. J Pediatr. 1985 Jul;107(1):125-8. PubMed PMID: 4009328.
5: Agati G, Fusi F, Donzelli GP, Pratesi R. Quantum yield and skin filtering effects on the formation rate of lumirubin. J Photochem Photobiol B. 1993 May;18(2-3):197-203. PubMed PMID: 8350187.
6: Ebbesen F, Madsen PH, Vandborg PK, Jakobsen LH, Trydal T, Vreman HJ. Bilirubin isomer distribution in jaundiced neonates during phototherapy with LED light centered at 497 nm (turquoise) vs. 459 nm (blue). Pediatr Res. 2016 Oct;80(4):511-5. doi: 10.1038/pr.2016.115. Epub 2016 May 25. PubMed PMID: 27331354.
7: Malhotra V, Greenberg JW, Dunn LL, Ennever JF. Fatty acid enhancement of the quantum yield for the formation of lumirubin from bilirubin bound to human albumin. Pediatr Res. 1987 Jun;21(6):530-3. PubMed PMID: 3601472.
8: Bacci M, Linari R, Agati G, Fusi F. UV excitable fluorescence of lumirubin. J Photochem Photobiol B. 1989 Jun;3(3):419-27. PubMed PMID: 2504903.
9: Migliorini MG, Galvan P, Sbrana G, Donzelli GP, Vecchi C. Bilirubin photoconversion induced by monochromatic laser radiation. Comparison between aerobic and anaerobic experiments in vitro. Biochem J. 1988 Dec 15;256(3):841-6. PubMed PMID: 3223957; PubMed Central PMCID: PMC1135492.
10: Ennever JF, Costarino AT, Polin RA, Speck WT. Rapid clearance of a structural isomer of bilirubin during phototherapy. J Clin Invest. 1987 Jun;79(6):1674-8. PubMed PMID: 3584465; PubMed Central PMCID: PMC424499.
11: McDonagh AF, Agati G, Fusi F, Pratesi R. Quantum yields for laser photocyclization of bilirubin in the presence of human serum albumin. Dependence of quantum yield on excitation wavelength. Photochem Photobiol. 1989 Sep;50(3):305-19. PubMed PMID: 2780821.
12: Myara A, Sender A, Valette V, Rostoker C, Paumier D, Capoulade C, Loridon F, Bouillie J, Milliez J, Brossard Y, Trivin F. Early changes in cutaneous bilirubin and serum bilirubin isomers during intensive phototherapy of jaundiced neonates with blue and green light. Biol Neonate. 1997;71(2):75-82. PubMed PMID: 9057990.
13: Pratesi R, Agati G, Fusi F. Phototherapy for neonatal hyperbilirubinemia. Photodermatol. 1989 Dec;6(6):244-57. Review. PubMed PMID: 2700092.
14: Costarino AT, Ennever JF, Baumgart S, Speck WT, Paul M, Polin RA. Bilirubin photoisomerization in premature neonates under low- and high-dose phototherapy. Pediatrics. 1985 Mar;75(3):519-22. PubMed PMID: 3975120.
15: Ennever JF, Dresing TJ. Quantum yields for the cyclization and configurational isomerization of 4E,15Z-bilirubin. Photochem Photobiol. 1991 Jan;53(1):25-32. PubMed PMID: 2027905.
16: Moan J. [Light therapy of newborns with hyperbilirubinemia]. Tidsskr Nor Laegeforen. 1992 Apr 30;112(11):1459-63. Review. Norwegian. PubMed PMID: 1631823.
17: Dicken P, Grant LJ, Jones S. An evaluation of the characteristics and performance of neonatal phototherapy equipment. Physiol Meas. 2000 Nov;21(4):493-503. PubMed PMID: 11110247.
18: Ennever JF, Knox I, Denne SC, Speck WT. Phototherapy for neonatal jaundice: in vivo clearance of bilirubin photoproducts. Pediatr Res. 1985 Feb;19(2):205-8. PubMed PMID: 3982880.
19: Agati G, Fusi F, Pratesi S, Galvan P, Donzelli GP. Bilirubin photoisomerization products in serum and urine from a Crigler-Najjar type I patient treated by phototherapy. J Photochem Photobiol B. 1998 Dec;47(2-3):181-9. PubMed PMID: 10093917.
20: McDonagh AF. Light effects on transport and excretion of bilirubin in newborns. Ann N Y Acad Sci. 1985;453:65-72. PubMed PMID: 3865597.

Explore Compound Types